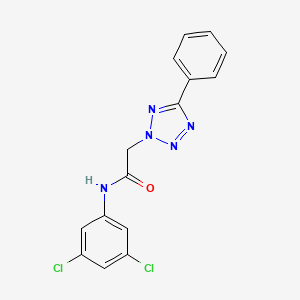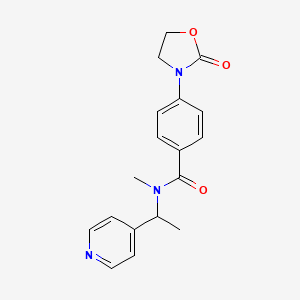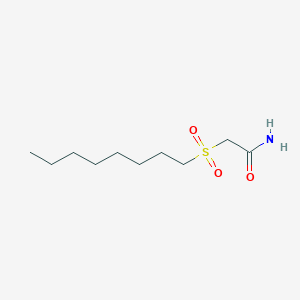
2-Octylsulfonylacetamide
Overview
Description
2-Octylsulfonylacetamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The compound is characterized by the presence of an octyl group attached to a sulfonylacetamide moiety, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Octylsulfonylacetamide typically involves the reaction of octylamine with sulfonyl chloride, followed by the introduction of an acetamide group. The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform, and the process is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of catalysts and purification steps such as recrystallization or chromatography may be employed to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Octylsulfonylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfonamide derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer activity, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-Octylsulfonylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This can result in the disruption of essential biological processes, such as cell division or metabolism, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Sulfonamides: Such as sulfamethoxazole and sulfadiazine, which also exhibit antimicrobial properties.
Sulfones: Such as dapsone, known for its use in treating leprosy and dermatitis herpetiformis.
Sulfonylureas: Such as glibenclamide, used as antidiabetic agents.
Uniqueness: 2-Octylsulfonylacetamide is unique due to its specific structural features, including the octyl group, which can influence its lipophilicity and biological activity. This makes it distinct from other sulfonamides and related compounds, potentially offering different pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
2-octylsulfonylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3S/c1-2-3-4-5-6-7-8-15(13,14)9-10(11)12/h2-9H2,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQLOUJFCVBZSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCS(=O)(=O)CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
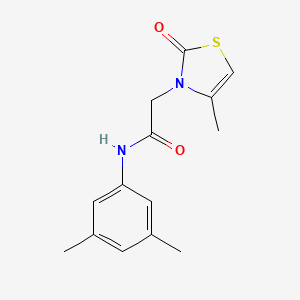
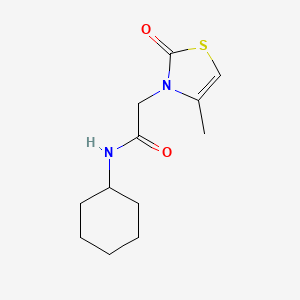
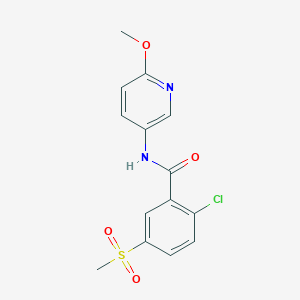
![N,2-diphenyl-2-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methylamino]acetamide](/img/structure/B7533586.png)
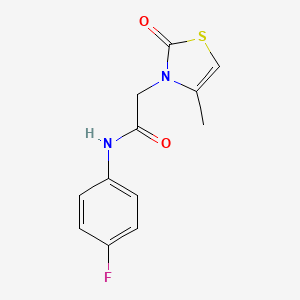
![2-[[2-[2-(2-Methylphenyl)pyrrolidin-1-yl]acetyl]amino]benzamide](/img/structure/B7533596.png)
![Dimethyl-[1-phenyl-2-[[5-(trifluoromethyl)-2-pyridyl]amino]ethyl]amine](/img/structure/B7533604.png)
![2-(carbamoylamino)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]propanamide](/img/structure/B7533605.png)
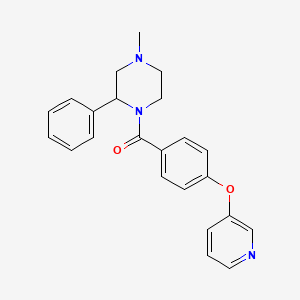
![N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]-1-(1-methylpyrrolidin-2-yl)methanamine](/img/structure/B7533625.png)
![4-(2-Pyrazol-1-ylethyl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7533638.png)

